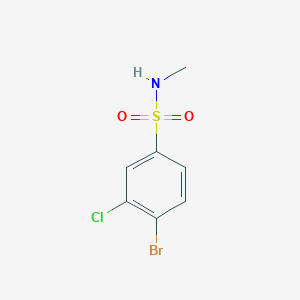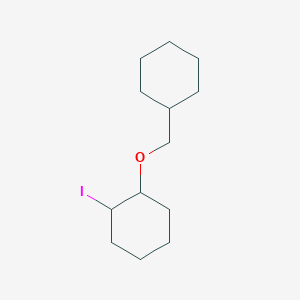
1-(Cyclohexylmethoxy)-2-iodocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethoxy)-2-iodocyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexylmethoxy group and an iodine atom attached to a cyclohexane ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethoxy)-2-iodocyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexylmethanol with iodine in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate cyclohexylmethoxy iodide, which then undergoes intramolecular cyclization to yield the desired product.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclohexylmethoxyboronic acid derivative is reacted with an iodo-cyclohexane derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclohexylmethoxy)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The cyclohexylmethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom and form cyclohexylmethoxycyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of cyclohexylmethoxy derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of cyclohexylmethoxy ketones or aldehydes.
Reduction: Formation of cyclohexylmethoxycyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylmethoxy)-2-iodocyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexylmethoxy)-2-iodocyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The presence of the iodine atom and the cyclohexylmethoxy group allows for selective reactivity and interaction with other molecules, leading to the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethoxycyclohexane: Lacks the iodine atom, resulting in different reactivity and chemical properties.
2-Iodocyclohexanol: Contains a hydroxyl group instead of the cyclohexylmethoxy group, leading to different chemical behavior.
Cyclohexylmethoxybenzene: Contains a benzene ring instead of a cyclohexane ring, resulting in different aromatic properties.
Uniqueness
1-(Cyclohexylmethoxy)-2-iodocyclohexane is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom on the cyclohexane ring. This combination imparts specific reactivity and chemical properties that are not observed in similar compounds. The iodine atom provides a site for nucleophilic substitution, while the cyclohexylmethoxy group offers steric and electronic effects that influence the compound’s behavior in various chemical reactions.
Eigenschaften
Molekularformel |
C13H23IO |
|---|---|
Molekulargewicht |
322.23 g/mol |
IUPAC-Name |
1-(cyclohexylmethoxy)-2-iodocyclohexane |
InChI |
InChI=1S/C13H23IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h11-13H,1-10H2 |
InChI-Schlüssel |
XQFGPYSCJXEGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2CCCCC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


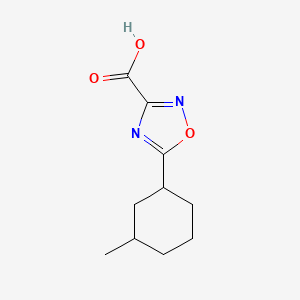
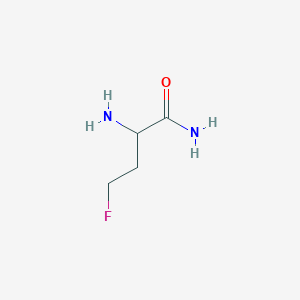

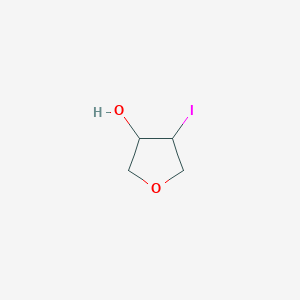
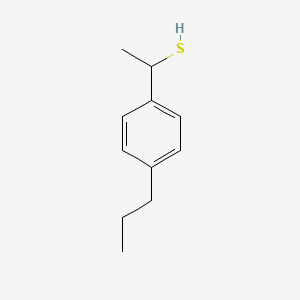
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
![2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13310905.png)
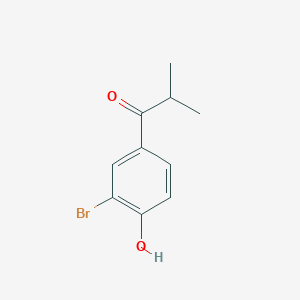
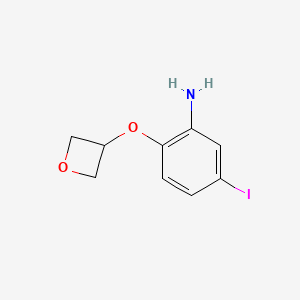
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13310909.png)
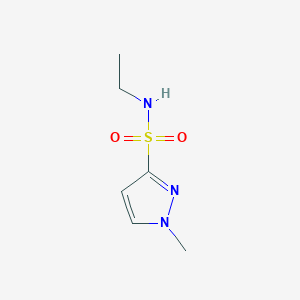
![1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL](/img/structure/B13310921.png)

